Cas no 896364-01-5 (N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-methanesulfonylbenzamide)

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-methanesulfonylbenzamide is a specialized organic compound featuring a fused isoindole-1,3-dione core linked to a methanesulfonyl-substituted benzamide moiety. This structure imparts unique reactivity and potential as an intermediate in pharmaceutical or agrochemical synthesis. The presence of both electron-withdrawing (sulfonyl) and electron-donating (amide) groups enhances its versatility in nucleophilic or electrophilic reactions. Its rigid isoindole scaffold may contribute to binding affinity in target applications, while the methanesulfonyl group can improve solubility or metabolic stability. The compound's well-defined heterocyclic framework makes it valuable for constructing complex molecules in medicinal chemistry or materials science. Proper handling requires standard laboratory precautions due to its potential sensitivity to moisture or heat.
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-methanesulfonylbenzamide structure
896364-01-5 structure
商品名:N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-methanesulfonylbenzamide
CAS番号:896364-01-5
MF:C16H12N2O5S
メガワット:344.341882705688
CID:6505658

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-methanesulfonylbenzamide 化学的及び物理的性質

名前と識別子

    • N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-methanesulfonylbenzamide
    • N-(1,3-dioxoisoindol-4-yl)-2-methylsulfonylbenzamide
    • インチ: 1S/C16H12N2O5S/c1-24(22,23)12-8-3-2-5-9(12)14(19)17-11-7-4-6-10-13(11)16(21)18-15(10)20/h2-8H,1H3,(H,17,19)(H,18,20,21)
    • InChIKey: HQPVVCACPIYAFD-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=CC=CC2=C1C(=O)NC2=O)(=O)C1=CC=CC=C1S(C)(=O)=O

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-methanesulfonylbenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2556-0086-2mg
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-methanesulfonylbenzamide
896364-01-5 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2556-0086-10mg
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-methanesulfonylbenzamide
896364-01-5 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2556-0086-2μmol
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-methanesulfonylbenzamide
896364-01-5 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2556-0086-5μmol
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-methanesulfonylbenzamide
896364-01-5 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2556-0086-3mg
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-methanesulfonylbenzamide
896364-01-5 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2556-0086-40mg
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-methanesulfonylbenzamide
896364-01-5 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2556-0086-25mg
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-methanesulfonylbenzamide
896364-01-5 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2556-0086-5mg
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-methanesulfonylbenzamide
896364-01-5 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2556-0086-30mg
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-methanesulfonylbenzamide
896364-01-5 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2556-0086-20μmol
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-methanesulfonylbenzamide
896364-01-5 90%+
20μl
$79.0 2023-05-16

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-methanesulfonylbenzamide 関連文献

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-methanesulfonylbenzamideに関する追加情報

Comprehensive Overview of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-methanesulfonylbenzamide (CAS No. 896364-01-5)

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-methanesulfonylbenzamide (CAS No. 896364-01-5) is a specialized organic compound with significant potential in pharmaceutical and biochemical research. This compound, often referred to by its systematic name, features a unique molecular structure combining an isoindole-1,3-dione core with a methanesulfonylbenzamide moiety. Its structural complexity and functional groups make it a subject of interest for researchers exploring novel drug candidates, enzyme inhibitors, and targeted therapies.

The compound's CAS number 896364-01-5 serves as a critical identifier in chemical databases, ensuring precise tracking in regulatory and research contexts. Recent trends in scientific literature highlight growing interest in isoindole derivatives due to their diverse bioactivity, including anti-inflammatory and anticancer properties. Researchers are particularly intrigued by how the methanesulfonyl group in this compound may enhance metabolic stability or modulate target interactions—a hot topic in medicinal chemistry optimization.

From a synthetic chemistry perspective, N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-methanesulfonylbenzamide exemplifies modern strategies for heterocyclic compound design. Its synthesis typically involves multi-step reactions, including amide coupling and cyclization processes, which are frequently discussed in forums on green chemistry and atom economy. These discussions align with broader industry demands for sustainable synthetic routes, making this compound a relevant case study.

Analytical characterization of CAS No. 896364-01-5 employs advanced techniques such as HPLC-MS and NMR spectroscopy, reflecting current best practices in quality control for research compounds. The compound's physicochemical properties—including solubility profiles and stability under various pH conditions—are frequently queried in scientific databases, indicating practical concerns among experimental researchers.

In drug discovery circles, derivatives of isoindole-1,3-dione scaffolds are being investigated for their potential to address drug-resistant pathogens—a pressing global health challenge. While 896364-01-5 itself may not be a clinical candidate, its structural features contribute valuable data to structure-activity relationship (SAR) studies. This aligns with frequent search queries about "scaffold hopping" and "molecular hybridization" strategies in pharmaceutical R&D.

The compound's potential applications extend to material science, where conjugated systems like its isoindole core are explored for organic electronics. This multidisciplinary relevance makes N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-methanesulfonylbenzamide a noteworthy subject in both academic and industrial research settings, bridging gaps between traditional medicinal chemistry and emerging technologies.

Regulatory aspects of CAS No. 896364-01-5 are frequently searched in compliance contexts. While not classified as hazardous under major chemical inventories, proper handling protocols for research-scale quantities remain important—a topic emphasized in recent laboratory safety guidelines. This reflects the scientific community's increased focus on responsible research practices.

Future research directions for this compound class may explore its utility in proteolysis-targeting chimeras (PROTACs) or as a building block for covalent inhibitors—two rapidly evolving areas in drug development. The compound's structural versatility positions it as a valuable tool for addressing contemporary challenges in precision medicine and targeted degradation strategies.

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